Didecyldimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surfactant applications

Synthesis of nanomaterials

DDAB acts as a co-surfactant in the synthesis of well-defined multilamellar vesicular silica with controllable layer numbers []. It also aids in the synthesis of gold nanoclusters and nanocubes [, ].

Formation of organized reaction media

DDAB forms supersaturated reverse micelles and microemulsions, which act as confined reaction environments for synthesizing barium sulfate nanoparticles [].

Modification of clay minerals

DDAB modifies calcium montmorillonite through ion-exchange, leading to the formation of thermally stable organoclay materials [].

Phase transfer catalyst applications

Didecyldimethylammonium bromide is a fourth-generation dialkyl-quaternary ammonium compound, commonly used for its antimicrobial properties. With the chemical formula and a molecular weight of 422.54 g/mol, it consists of two decyl groups attached to a dimethylammonium moiety. This compound is recognized for its broad-spectrum activity against bacteria, fungi, and viruses, making it valuable in various applications, particularly in the food and agricultural sectors as a disinfectant and biocide .

Didecyldimethylammonium bromide can be synthesized through the reaction of dimethylamine with decyl bromide in the presence of a base. The general synthesis pathway involves:

- Formation of the Amine: Dimethylamine reacts with decyl bromide to form didecyldimethylamine.

- Quaternization: The amine is then treated with an appropriate source of bromide (e.g., sodium bromide) to yield didecyldimethylammonium bromide.

This synthesis route allows for the production of high-purity didecyldimethylammonium bromide suitable for industrial applications .

Didecyldimethylammonium bromide finds extensive use in various fields:

- Disinfectants: Employed in healthcare settings for cleaning surfaces and equipment.

- Agriculture: Used as a biocide to control microbial growth on livestock farms.

- Cosmetics: Incorporated into personal care products for its antimicrobial properties.

- Phase-Transfer Catalysis: Utilized in organic synthesis to facilitate reactions between immiscible phases .

Research on didecyldimethylammonium bromide has highlighted its potential interactions with biological systems. Studies indicate that it can induce hypersensitivity reactions upon dermal exposure, suggesting that repeated contact may lead to sensitization . Furthermore, its interaction with organic materials can significantly affect its efficacy as a disinfectant; the presence of organic matter reduces its bactericidal and virucidal activity .

Didecyldimethylammonium bromide shares similarities with other quaternary ammonium compounds but possesses unique characteristics that distinguish it:

| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Dodecyltrimethylammonium bromide | Quaternary ammonium | Yes | More commonly used in personal care products |

| Benzalkonium chloride | Quaternary ammonium | Yes | Broad-spectrum but more irritating |

| Didodecyldimethylammonium chloride | Quaternary ammonium | Yes | Similar structure but different halides |

Didecyldimethylammonium bromide stands out due to its robust efficacy against a wide array of microorganisms while being less irritating compared to some alternatives like benzalkonium chloride .

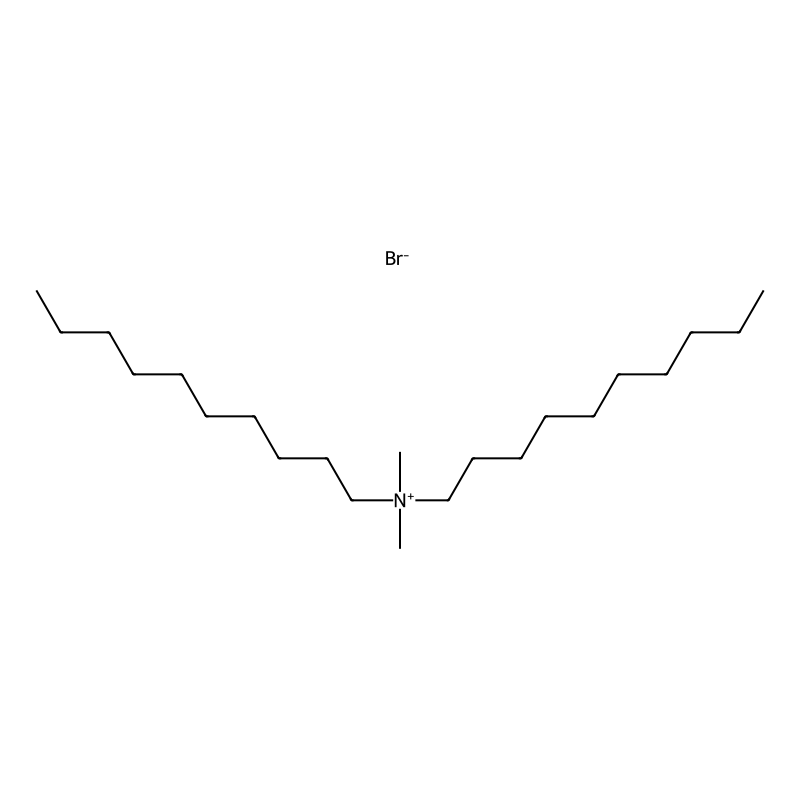

Didecyldimethylammonium bromide belongs to the dialkyldimethylammonium bromide subclass of cationic surfactants. Its molecular structure comprises:

- Two linear decyl (C₁₀H₂₁) hydrophobic chains

- A central nitrogen atom bonded to two methyl groups

- A bromide counterion balancing the positive charge

The IUPAC name is N-decyl-N,N-dimethyldecan-1-aminium bromide, with the molecular formula C₂₂H₄₈BrN and a molecular weight of 406.53 g/mol. The structural formula is represented as:

$$ \text{[CH}3(\text{CH}2)9]2\text{N}^+(\text{CH}3)2 \cdot \text{Br}^- $$

Key structural features include:

- Amphiphilic character from dual alkyl chains and polar head

- Permanent positive charge on quaternary nitrogen

- Branched symmetry enhancing thermal stability

Historical Development and Synthesis Origins

DDAB was first synthesized in the mid-20th century through nucleophilic substitution reactions. Early production methods involved:

Reaction Scheme:

$$ 2 \text{C}{10}\text{H}{21}\text{Br} + (\text{CH}3)2\text{NH} + \text{NaOH} \rightarrow \text{DDAB} + 2 \text{NaBr} + \text{H}_2\text{O} $$

Modern industrial synthesis (patented in 2006) optimizes yield (≥98%) through:

- Controlled heating at 92–94°C

- Precise addition rates of alkaline reagents (0.85–1.0 dm³/min)

- Post-synthesis purification using sulfuric acid extraction

Comparative synthesis methods:

| Parameter | Traditional Method | Optimized Process |

|---|---|---|

| Reaction Time | 48–72 hours | 45–60 minutes |

| Yield | 65–75% | 92–98% |

| Byproducts | Trimethylamine | <2% impurities |

| Energy Input | High | Moderate |

Position in Quaternary Ammonium Compound Family

Within the quaternary ammonium surfactant hierarchy, DDAB occupies a distinct niche:

Taxonomic Classification:

- Chain Configuration: Dialkyl (C₁₀-C₁₀)

- Head Group: Dimethyl-substituted nitrogen

- Counterion: Bromide

Functional Differentiation from Relatives:

| Compound Type | Chain Length | Critical Micelle Conc. (mM) | Log Pₒw |

|---|---|---|---|

| Monoalkyl (CTAB) | C₁₆ | 0.92 | 4.50 |

| Dialkyl (DDAB) | C₁₀ | 0.15 | 5.87 |

| Benzalkonium | C₁₂-C₁₄ | 0.35 | 4.12 |

DDAB’s dual alkyl chains confer:

- Enhanced membrane disruption capacity vs monoalkyl analogs

- Superior thermal stability (decomposition >250°C)

- Reduced critical micelle concentration (CMC = 0.15 mM)

Fundamental Physicochemical Properties

DDAB exhibits unique interfacial and bulk phase behaviors:

Core Physical Parameters:

| Property | Value |

|---|---|

| Melting Point | 149–151°C |

| Density | 1.046 g/cm³ |

| Refractive Index | 1.457 |

| Surface Tension (1% sol.) | 32.5 mN/m |

| Solubility in Water | 4.7 g/L (25°C) |

| Log Kₒw | 5.87 |

Phase Behavior:

- Forms lamellar liquid crystals above

Didecyldimethylammonium bromide is a quaternary ammonium compound with the molecular formula C₂₂H₄₈BrN and a molecular weight of 406.53 g/mol [1] [5]. The structure consists of a central nitrogen atom bonded to two long hydrocarbon chains (decyl groups) and two methyl groups, forming a quaternary ammonium cation, with bromide serving as the counter anion [21]. This arrangement gives the molecule its characteristic amphiphilic nature, with a positively charged hydrophilic head group and two hydrophobic hydrocarbon tails [3].

The linear formula of didecyldimethylammonium bromide can be represented as [CH₃(CH₂)₉]₂N(CH₃)₂Br [1] [7]. The IUPAC name for this compound is N-decyl-N,N-dimethyl-1-decanaminium bromide [10]. The quaternary nitrogen atom bears a permanent positive charge, while the bromide anion balances this charge, resulting in an ionic compound [5] [21].

The structural features of didecyldimethylammonium bromide include two symmetrical decyl chains (each containing 10 carbon atoms) attached to the nitrogen atom, along with two methyl groups [21]. This structure contributes to the compound's surface-active properties and its ability to form various self-assembled structures in solution [3] [4]. The presence of the two long alkyl chains provides significant hydrophobicity, while the quaternary ammonium head group ensures water solubility through its ionic character [10] [21].

Physical Properties

Crystalline Structure and Morphology

Didecyldimethylammonium bromide typically exists as a white to off-white crystalline powder or solid at room temperature [5] [7] [20]. The crystalline structure of this compound has been studied using various analytical techniques including X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HR-TEM) [29].

Research indicates that didecyldimethylammonium bromide molecules exist as zero-hydrates in the room temperature solid state [24] [28]. This means that the crystalline structure does not incorporate water molecules within its lattice under standard conditions [28]. The compound forms a monophasic lamellar liquid crystalline structure across a wide range of compositions when mixed with water at elevated temperatures [8] [28].

Morphologically, didecyldimethylammonium bromide crystals exhibit a characteristic structure that reflects the molecular packing arrangement of the quaternary ammonium cations and bromide anions [29]. The crystalline morphology is influenced by the alignment of the hydrophobic alkyl chains, which tend to arrange in parallel configurations to maximize van der Waals interactions [24] [29]. This arrangement contributes to the formation of layered structures within the crystal lattice [8] [28].

When examined under microscopy, the crystals typically appear as powder to crystalline structures with defined morphological features [5] [7]. The crystalline nature of didecyldimethylammonium bromide contributes to its stability under normal storage conditions and influences its physical properties such as melting point and solubility [11] [20].

Melting Point and Thermal Stability (157-162°C)

Didecyldimethylammonium bromide exhibits a melting point range of 149-151°C according to literature values [1] [7]. However, it is important to note that some sources report a slightly different melting point range of 157-162°C for the closely related compound didodecyldimethylammonium bromide, which has longer alkyl chains [6] [12]. This variation in melting point is attributed to the difference in chain length, which affects the intermolecular forces and crystal packing [5] [6].

Thermal stability studies of didecyldimethylammonium bromide reveal that the compound remains stable up to its melting point but begins to decompose at temperatures above 90°C during prolonged heating [24] [28]. Differential scanning calorimetry (DSC) analysis has been used to characterize the thermal transitions and stability of this compound [28]. The thermal behavior is characterized by an endothermic peak corresponding to the melting transition, followed by decomposition at higher temperatures [24] [29].

The thermal stability of didecyldimethylammonium bromide is influenced by several factors, including the presence of impurities, exposure to oxygen, and humidity [11] [20]. Under inert gas conditions, the compound shows improved thermal stability [11]. When heated, the compound undergoes phase transitions before reaching its melting point, which can be observed through thermal analysis techniques [28] [29].

Table 1: Thermal Properties of Didecyldimethylammonium Bromide

| Property | Value | Reference |

|---|---|---|

| Melting Point | 149-151°C | [1] [7] |

| Thermal Decomposition | >90°C | [24] [28] |

| Storage Recommendation | Room temperature, under inert gas, in a cool and dark place (<15°C) | [11] [20] |

| Condition to Avoid | Hygroscopic | [11] [20] |

Solubility Profile in Various Solvents

Didecyldimethylammonium bromide demonstrates a distinctive solubility profile across various solvents, which is characteristic of its amphiphilic nature [5] [7]. The compound is readily soluble in methanol, producing almost transparent solutions as reported in technical specifications [11] [20]. This high solubility in methanol is particularly useful for analytical applications and formulation development [7] [20].

In water, didecyldimethylammonium bromide shows temperature-dependent solubility behavior [8] [28]. At room temperature, it forms various self-assembled structures in aqueous solutions depending on concentration, including micelles, vesicles, and lamellar phases [8] [34]. The aqueous solubility is influenced by the hydrophobic effect of the two decyl chains and the hydrophilic nature of the quaternary ammonium head group [3] [8].

For organic solvents, didecyldimethylammonium bromide exhibits varying degrees of solubility [5] [7]. It is soluble in many polar organic solvents such as ethanol, acetone, and chloroform, but shows limited solubility in non-polar solvents like hexane and toluene [5] [14]. The solubility in ethanol is reported to be approximately 0.1 g/mL, yielding clear, colorless solutions [6].

The solubility behavior of didecyldimethylammonium bromide is also affected by temperature, with increased solubility at elevated temperatures in most solvents [8] [28]. This temperature dependence is particularly important for applications requiring dissolution or recrystallization of the compound [14] [28].

Table 2: Solubility Profile of Didecyldimethylammonium Bromide in Various Solvents

| Solvent | Solubility | Appearance of Solution | Reference |

|---|---|---|---|

| Methanol | High | Almost transparent | [11] [20] |

| Water | Moderate (temperature dependent) | Forms self-assembled structures | [8] [28] |

| Ethanol | Approximately 0.1 g/mL | Clear, colorless | [6] |

| Chloroform | Soluble | Clear solution | [17] |

| Non-polar solvents (e.g., hexane) | Limited | - | [5] |

Spectroscopic Properties

¹H NMR Characterization

The proton nuclear magnetic resonance (¹H NMR) spectrum of didecyldimethylammonium bromide provides valuable information about its molecular structure and hydrogen environments [17] [22]. The spectrum typically shows distinct signals corresponding to the different types of protons present in the molecule [17].

The ¹H NMR spectrum of didecyldimethylammonium bromide in deuterated chloroform (CDCl₃) exhibits the following characteristic signals [17] [30]:

A multiplet at approximately 3.51 ppm (4H), which is assigned to the methylene protons directly attached to the nitrogen atom (CH₂-N) [17] [30].

A singlet at approximately 3.40 ppm (6H), corresponding to the two methyl groups attached to the nitrogen atom (CH₃-N) [17] [30].

A broad signal at approximately 1.70 ppm (4H), attributed to the methylene protons adjacent to the N-CH₂ groups (CH₂CH₂-N) [17] [30].

A multiplet at approximately 1.35 ppm (28H), representing the methylene protons in the middle of the alkyl chains (CH₃(CH₂)₇-CH₂CH₂-N) [17] [30].

A triplet at approximately 0.88 ppm (6H), assigned to the terminal methyl groups of the decyl chains (CH₃CH₂-) [17] [30].

These chemical shift values are consistent with the expected structure of didecyldimethylammonium bromide and confirm the presence of two equivalent decyl chains and two equivalent methyl groups attached to the quaternary nitrogen atom [17] [22]. The integration ratios of these signals correspond to the expected number of protons in each environment, further validating the molecular structure [17] [30].

¹³C NMR Spectral Analysis

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum of didecyldimethylammonium bromide provides detailed information about the carbon skeleton of the molecule and complements the structural data obtained from ¹H NMR analysis [17] [27]. The ¹³C NMR spectrum in deuterated chloroform (CDCl₃) shows several distinctive signals corresponding to the different carbon environments in the molecule [17].

The characteristic ¹³C NMR signals for didecyldimethylammonium bromide include [17] [27]:

A signal at approximately 63.9 ppm, assigned to the methylene carbon atoms directly attached to the nitrogen atom (CH₂-N) [17].

A signal at approximately 51.6 ppm, corresponding to the methyl carbon atoms attached to the nitrogen atom (CH₃-N) [17].

A signal at approximately 31.8 ppm, attributed to the methylene carbon atoms in the alkyl chains [17] [27].

Multiple signals in the range of 29.7-29.2 ppm, representing the various methylene carbon atoms in the middle of the alkyl chains [17] [27].

A signal at approximately 26.4 ppm, corresponding to the methylene carbon atoms adjacent to the N-CH₂ groups [17].

Signals at approximately 22.9 and 22.7 ppm, assigned to methylene carbon atoms near the terminal end of the alkyl chains [17] [27].

A signal at approximately 14.1 ppm, representing the terminal methyl carbon atoms of the decyl chains [17].

The ¹³C NMR spectrum confirms the symmetrical nature of the molecule, as evidenced by the equivalent signals for the two decyl chains [17] [27]. The chemical shift values are consistent with the expected carbon environments in didecyldimethylammonium bromide and provide valuable information about the electronic environment of each carbon atom in the molecule [17] [27].

IR Spectroscopy Profile

Infrared (IR) spectroscopy provides important information about the functional groups and molecular vibrations present in didecyldimethylammonium bromide [25] [32]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [25] [30].

The key IR spectroscopic features of didecyldimethylammonium bromide include [25] [32]:

Strong absorption bands in the region of 2950-2850 cm⁻¹, attributed to C-H stretching vibrations of the methyl and methylene groups in the alkyl chains [25] [32].

Absorption bands around 1470-1430 cm⁻¹, corresponding to C-H bending vibrations of the methyl and methylene groups [25] [32].

A characteristic band in the region of 3000-3100 cm⁻¹, associated with the C-H stretching vibrations of the methyl groups attached to the nitrogen atom [25] [32].

Absorption bands in the region of 1380-1370 cm⁻¹, attributed to the symmetric deformation of methyl groups [25] [32].

Bands in the region of 720-750 cm⁻¹, corresponding to the rocking vibrations of the long methylene chains [30] [32].

Absorption bands in the region of 1150-1050 cm⁻¹, associated with C-N stretching vibrations of the quaternary ammonium group [25] [32].

The IR spectrum of didecyldimethylammonium bromide is particularly useful for confirming the presence of the long alkyl chains and the quaternary ammonium functionality [25] [30]. The absence of O-H stretching bands in the region of 3500-3200 cm⁻¹ supports the finding that the compound exists as a zero-hydrate in the solid state [24] [28]. Additionally, the characteristic absorption patterns in the fingerprint region (1500-600 cm⁻¹) provide a unique spectral profile that can be used for identification and purity assessment of the compound [25] [32].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of didecyldimethylammonium bromide [15] [16]. Due to its ionic nature, this compound is typically analyzed using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) [15] [16].

In mass spectrometry analysis, didecyldimethylammonium bromide primarily shows the molecular cation [M]⁺ at m/z 326.3781, corresponding to the didecyldimonium cation (C₂₂H₄₈N⁺) without the bromide counterion [15] [17]. This is expected for quaternary ammonium compounds, which already possess a permanent positive charge [15] [17].

The fragmentation pattern of didecyldimethylammonium bromide exhibits several characteristic features [15] [16] [18]:

The base peak is often observed at m/z 186.2224, resulting from the loss of one decyl chain (C₁₀H₂₀) from the molecular cation [15] [18].

A fragment ion at m/z 235.1313 is observed with high intensity, likely corresponding to a rearrangement product [15].

Additional fragment ions are observed at m/z 221.1168 and m/z 165.0536, representing further fragmentation of the alkyl chains [15].

A characteristic fragment at m/z 58.0703 corresponds to the trimethylammonium ion formed after the loss of both decyl chains [15] [18].

In tandem mass spectrometry (MS/MS) experiments, the didecyldimonium cation undergoes further fragmentation, primarily through the cleavage of the C-N bonds connecting the alkyl chains to the nitrogen atom [16] [18]. This results in the formation of fragment ions that can be used for structural confirmation and quantitative analysis [16] [18].

UNII

Related CAS

GHS Hazard Statements

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant